molecular formula C11H15NO B011805 2-(2-Methoxyphenyl)pyrrolidine CAS No. 103857-96-1

2-(2-Methoxyphenyl)pyrrolidine

Cat. No. B011805
M. Wt: 177.24 g/mol
InChI Key: DSRDQQWHCNKVAV-UHFFFAOYSA-N
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Description

"2-(2-Methoxyphenyl)pyrrolidine" is a compound of interest in the field of organic chemistry, particularly due to its structural and functional characteristics. The compound belongs to a class of chemicals that includes various pyrrolidine derivatives, which have been explored for their diverse chemical properties and potential applications.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those similar to "2-(2-Methoxyphenyl)pyrrolidine", typically involves multi-component reactions and specific conditions to achieve desired structural configurations. For instance, Nguyen and Dai (2023) describe the synthesis of pyrrolidine-2,3-dione derivatives, which shares a common pyrrolidine core with our compound of interest (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by various conformations and bonding patterns. Mohammat et al. (2008) analyzed a similar compound, revealing envelope conformations and specific intermolecular interactions that define its structure (Mohammat et al., 2008).

Chemical Reactions and Properties

The chemical reactions of pyrrolidine derivatives are influenced by their functional groups and molecular structure. Sedlák et al. (2003) studied the kinetics and mechanism of ring transformation in a pyrrolidine derivative, which provides insights into the reactivity and chemical behavior of similar compounds (Sedlák et al., 2003).

Physical Properties Analysis

The physical properties of "2-(2-Methoxyphenyl)pyrrolidine" and similar compounds can be deduced from their crystallographic analysis. The crystal structure, as studied by Gunasekaran et al. (2009), offers insights into the physical characteristics such as conformation and intermolecular interactions (Gunasekaran et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties of pyrrolidine derivatives involves examining their reactivity, stability, and interactions with other molecules. For example, Behera et al. (2015) studied the photophysical characteristics of a similar compound, providing valuable information on its chemical behavior under different conditions (Behera et al., 2015).

Scientific Research Applications

  • It is used for studying enantiomeric and diastereomeric derivatives, and for preparing diastereomeric mixtures, as described in the research by Dölling et al. (1997) in "Monatshefte für Chemie / Chemical Monthly" (Dölling et al., 1997).

  • The compound serves as an excellent chiral auxiliary for asymmetric acylation of carboxamide enolates and as a useful alternative to asymmetric aldol reaction. This was reported by Ito et al. (1984) in "Tetrahedron Letters" (Ito et al., 1984).

  • Its unique conformation and structure make it potentially useful for studying molecular interactions and conformational changes. This application was highlighted in a study by Nirmala et al. (2009) in "Acta Crystallographica Section E: Structure Reports Online" (Nirmala et al., 2009).

  • It is a structurally stable compound with potential applications in chemical research, as mentioned in studies by Mohammat et al. (2008) in "Acta Crystallographica Section E: Structure Reports Online" (Mohammat et al., 2008).

  • The compound has strong antiarrhythmic and antihypertensive activities, possibly related to its alpha-adrenolytic properties. This was investigated by Malawska et al. (2002) in the "European journal of medicinal chemistry" (Malawska et al., 2002).

  • Synthesized 2,5-disubstituted pyrrolidines, which are optically active, have various scientific research applications, as explored by Yamamoto et al. (1993) in "Synthesis" (Yamamoto et al., 1993).

properties

IUPAC Name

2-(2-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDQQWHCNKVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394254
Record name 2-(2-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)pyrrolidine

CAS RN

103857-96-1
Record name 2-(2-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Barker, JL McGrath, A Klapars, D Stead… - The Journal of …, 2011 - ACS Publications
A comprehensive study of the enantioselective Pd-catalyzed α-arylation of N-Boc pyrrolidine has been carried out. The protocol involves deprotonation of N-Boc pyrrolidine using s-BuLi/…
Number of citations: 151 pubs.acs.org
VR Batchu, I Romero-Estudillo, A Boto… - Organic & Biomolecular …, 2014 - pubs.rsc.org
The metal-free, direct conversion of readily available proline derivatives into 2-aryl-3-iodopyrrolidines is carried out under mild conditions and in good yields, using a sequential radical …
Number of citations: 8 pubs.rsc.org
H NATE, Y SEKINE, K ODA, K AOE… - Chemical and …, 1987 - jstage.jst.go.jp
The carba (2) and oxa analogues(3) of 2-(phenylpiperazinylalkoxyphenyl) thiazolidine-3-carboxamide(1, Y= O) and-thiocarboxamide(1, YS) were synthesized and tested for cardiotonic …
Number of citations: 11 www.jstage.jst.go.jp
H Zhou, W Zhao, T Zhang, H Guo, H Huang… - Synthesis, 2019 - thieme-connect.com
Catalyzed by the complex generated in situ from iridium and the chiral ferrocene ligand, tert-butyl (4-oxo-4-arylbutyl)carbamate substrates were deprotected and then reductively …
Number of citations: 7 www.thieme-connect.com
M Gao, C Nie, J Li, B Song, X Cheng, E Sun, L Yan… - Bioorganic …, 2019 - Elsevier
Reported herein is the design, synthesis, and pharmacologic evaluation of a class of TRPV1 antagonists constructed on a N 1 -(isoquinolin-5-yl)-N 2 -phenylpyrrolidine-1,2-…
Number of citations: 4 www.sciencedirect.com
M Karakawa, T Nagai, K Adachi, Y Ie, Y Aso - RSC advances, 2017 - pubs.rsc.org
Organic photovoltaic cells based on two types of organic materials (acceptor and donor) have attracted considerable attention for their low-cost fabrication, and potential for realization …
Number of citations: 10 pubs.rsc.org
C Um - 2019 - search.proquest.com
The complexity of the molecules are usually the factors contributing to their observed biological and physiological properties. Synthetic organic chemistry has been a tool used by …
Number of citations: 0 search.proquest.com
R La Crois - 2000 - research.rug.nl
In the past 15 years considerable progress has been made in the field of homogeneous catalyzed epoxidations of unfunctionalized olefins. Epoxidation is an important methodology for …
Number of citations: 13 research.rug.nl
SM Silverman - 2010 - search.proquest.com
The development of new methods for chemical synthesis is motivated by the desire to add efficient chemo-, regio-, diastereo-, and enantioselective reactions to the repository of …
Number of citations: 1 search.proquest.com

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